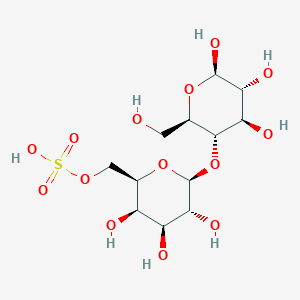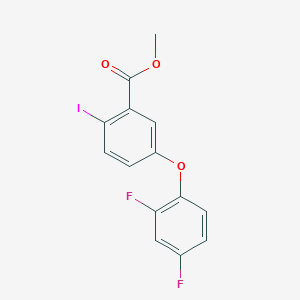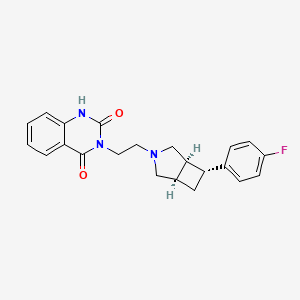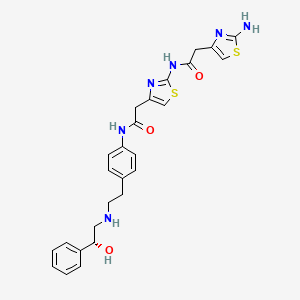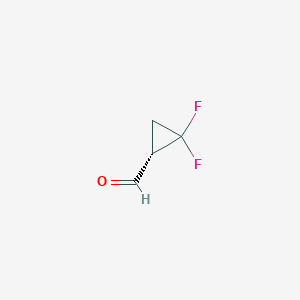
(S)-2,2-Difluorocyclopropanecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,2-Difluorocyclopropanecarbaldehyde is a chiral compound characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2-Difluorocyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor, followed by the introduction of fluorine atoms and the aldehyde group. One common method involves the reaction of a difluorocarbene with an appropriate alkene to form the difluorocyclopropane ring. The aldehyde group can then be introduced through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using difluorocarbene precursors and alkenes, followed by oxidation processes to introduce the aldehyde functionality. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2,2-Difluorocyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
(S)-2,2-Difluorocyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-2,2-Difluorocyclopropanecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorocyclopropane ring and the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
®-2,2-Difluorocyclopropanecarbaldehyde: The enantiomer of (S)-2,2-Difluorocyclopropanecarbaldehyde.
2,2-Difluorocyclopropanemethanol: A related compound with a hydroxyl group instead of an aldehyde.
2,2-Difluorocyclopropanecarboxylic acid: A compound with a carboxylic acid group instead of an aldehyde.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both fluorine atoms and an aldehyde group
Propiedades
Fórmula molecular |
C4H4F2O |
|---|---|
Peso molecular |
106.07 g/mol |
Nombre IUPAC |
(1S)-2,2-difluorocyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C4H4F2O/c5-4(6)1-3(4)2-7/h2-3H,1H2/t3-/m0/s1 |
Clave InChI |
COMTUQUKBYLVTF-VKHMYHEASA-N |
SMILES isomérico |
C1[C@H](C1(F)F)C=O |
SMILES canónico |
C1C(C1(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B13862560.png)
![[1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B13862570.png)
![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)
![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)


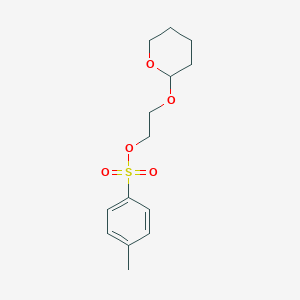

![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)
